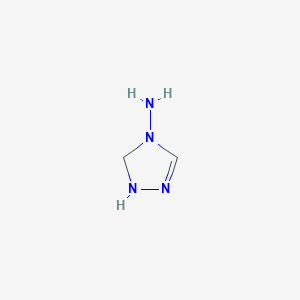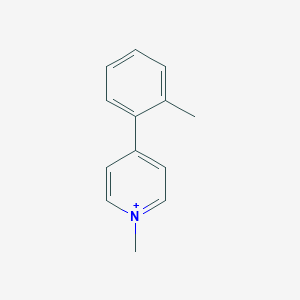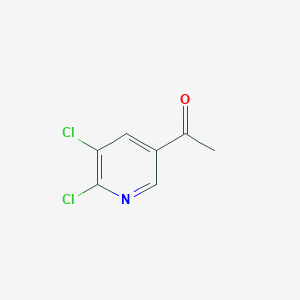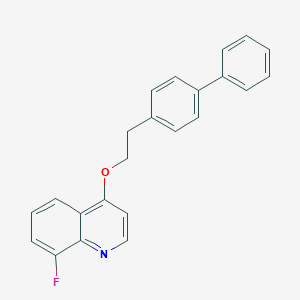![molecular formula C18H17N3O10S3 B054191 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid CAS No. 115811-26-2](/img/structure/B54191.png)
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid, also known as Acid Orange 7, is an azo dye commonly used in industry for coloring textiles, paper, leather, and other materials. This dye is also used in laboratories as a pH indicator and in biological research as a fluorescent probe.
Mechanism Of Action
The mechanism of action of 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 involves its ability to bind to biomolecules and emit fluorescence upon excitation with light. The dye is typically excited at a wavelength of around 490 nm and emits light at a wavelength of around 560 nm. This fluorescence can be detected and measured using various imaging techniques.
Biochemical And Physiological Effects
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. However, its use as a fluorescent probe can have significant effects on the detection and measurement of various biological processes.
Advantages And Limitations For Lab Experiments
The advantages of using 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 as a fluorescent probe include its high sensitivity, low toxicity, and ease of use. It is also relatively inexpensive and widely available. However, its limitations include its limited spectral range, which can limit its use in certain applications. It also has a tendency to aggregate, which can affect its fluorescence properties.
Future Directions
Future research on 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 could focus on developing new fluorescent probes with improved spectral properties and reduced aggregation. It could also be used to study the uptake and transport of nanoparticles in vivo, as well as the detection and imaging of various biomolecules in living cells. Additionally, 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 could be used in the development of new diagnostic and therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 involves the diazotization of 3-methoxy-4-aminobenzenesulfonic acid followed by coupling with 1-amino-2-naphthol-4-sulfonic acid. The resulting product is then sulfonated to produce the final compound.
Scientific Research Applications
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to label proteins, DNA, and other biomolecules for detection and imaging. 7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid Orange 7 has also been used to study the uptake and transport of nanoparticles in cells.
properties
CAS RN |
115811-26-2 |
|---|---|
Product Name |
7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
Molecular Formula |
C18H17N3O10S3 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
7-[[3-methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C18H17N3O10S3/c1-31-17-8-13(4-5-16(17)19-10-32(22,23)24)21-20-12-3-2-11-6-14(33(25,26)27)9-18(15(11)7-12)34(28,29)30/h2-9,19H,10H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI Key |
JKIZKHYIZRTLER-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NCS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NCS(=O)(=O)O |
synonyms |
7-[3-Methoxy-4-(sulfomethylamino)phenylazo]-1,3-naphthalenedisulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)


![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)





